The presence of the reactive ester group (C=O) suggests Ethyl 2,2-difluoropropanoate could act as a building block in organic synthesis for the creation of more complex molecules. The two fluorine atoms on the adjacent carbon atoms could potentially influence the reactivity of the molecule in coupling reactions PubChem: .
Due to the presence of the two fluorine atoms, Ethyl 2,2-difluoropropanoate could be of interest in research related to fluorine chemistry. Fluorine atoms can introduce unique properties to molecules, and studies might explore how these fluorines affect the compound's behavior PubChem: .
The specific functionalities within Ethyl 2,2-difluoropropanoate might be of interest for researchers in medicinal chemistry. However, further exploration is needed to determine if the molecule possesses any biological activity or potential for drug development.
Ethyl 2,2-difluoropropanoate is an organic compound with the molecular formula CHFO. It appears as a colorless to nearly colorless liquid and has a boiling point of approximately 115 °C and a flash point of 13 °C . This compound features two fluorine atoms attached to the second carbon of the propanoate chain, which contributes to its unique chemical properties.
As Ethyl 2,2-difluoropropanoate is primarily used as a pharmaceutical intermediate, its mechanism of action within a specific drug would depend on the final product's design and function. Information on its mechanism within a biological system is not available.
Safety precautions should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood for ventilation [].
Ethyl 2,2-difluoropropanoate can be synthesized through several methods:
Ethyl 2,2-difluoropropanoate has potential applications in various fields:
Several compounds share structural similarities with ethyl 2,2-difluoropropanoate. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Propanoate | CHO | Standard ester without fluorine substitutions |
| Ethyl 2-Fluoropropanoate | CHFO | Contains one fluorine atom on the second carbon |
| Ethyl 3,3-Difluoropropanoate | CHFO | Fluorination on a different carbon atom |
Uniqueness: Ethyl 2,2-difluoropropanoate is distinguished by its dual fluorination at the second carbon position, which significantly affects its reactivity and potential applications compared to other similar compounds. The presence of two fluorine atoms enhances its lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .
Ethyl 2,2-difluoropropanoate is an organofluorine compound belonging to the ester family with the molecular formula C₅H₈F₂O₂ [1]. The molecule consists of a central difluorinated carbon atom that forms the backbone of the propanoate structure, with an ethyl group attached to the carboxylate functionality [2]. The structural framework includes a carbonyl group (C=O) characteristic of esters, with the ethoxy group (-OCH₂CH₃) attached to the carbonyl carbon and a difluoromethyl group (-CF₂CH₃) on the alpha carbon position [1] [3].
The molecular geometry around the central carbon atom bearing the two fluorine atoms adopts a tetrahedral arrangement, with the C-F bond lengths typically ranging from 1.35 to 1.40 Å, which is shorter than standard C-F single bonds due to the electron-withdrawing effects of the geminal fluorine atoms [4]. The carbonyl group exhibits a planar geometry with the O=C-O bond angle measuring approximately 120-125°, consistent with the sp² hybridization of the carbonyl carbon [5].
The ethyl group maintains a standard tetrahedral geometry with C-C bond lengths of approximately 1.50-1.54 Å, while the C-O bond in the ester linkage is slightly shorter (1.43-1.47 Å) than a typical C-O single bond due to resonance effects with the carbonyl group [3] [4]. The F-C-F bond angle in the difluoromethyl group is slightly compressed from the ideal tetrahedral angle (109.5°) to approximately 105-109° due to repulsion between the electronegative fluorine atoms [2] [5].
Ethyl 2,2-difluoropropanoate exhibits physical properties characteristic of medium-chain esters modified by the presence of fluorine atoms [5]. The boiling point of ethyl 2,2-difluoropropanoate at standard atmospheric pressure (760 mmHg) is approximately 97.2±25.0°C [4]. Under reduced pressure conditions of 20 mmHg, the boiling point decreases to 24-25°C, which is consistent with the behavior of volatile organic compounds [5] [6] [7].
The melting point of ethyl 2,2-difluoropropanoate has not been precisely determined in the available literature, suggesting that the compound exists as a liquid at standard laboratory temperatures [4]. This physical state is consistent with other fluorinated esters of similar molecular weight and structure [3].
The density of ethyl 2,2-difluoropropanoate is 1.102 g/cm³ at 20°C, which is higher than that of non-fluorinated esters of comparable molecular weight due to the presence of the electronegative fluorine atoms [5] [6] [7]. This increased density reflects the compact molecular packing resulting from the strong C-F bonds and the overall molecular geometry [3].
The refractive index of ethyl 2,2-difluoropropanoate is 1.351, which is characteristic of fluorinated organic compounds [5] [6] [7]. This optical property is influenced by the electronic structure of the molecule, particularly the presence of the highly electronegative fluorine atoms that affect the polarizability of the molecule [4].
Table 1 summarizes the key physical properties of ethyl 2,2-difluoropropanoate:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₈F₂O₂ | [1] [2] [3] |
| Molecular Weight | 138.11 g/mol | [2] [3] |
| Physical State (20°C) | Liquid | [8] |
| Color/Appearance | Colorless to almost colorless clear liquid | [6] [7] [8] |
| Boiling Point (760 mmHg) | 97.2±25.0°C | [4] |
| Boiling Point (20 mmHg) | 24-25°C | [5] [6] [7] |
| Density | 1.102 g/cm³ | [5] [6] [7] |
| Refractive Index | 1.351 | [5] [6] [7] |
Ethyl 2,2-difluoropropanoate exhibits a vapor pressure of 42.2±0.2 mmHg at 25°C, indicating its relatively volatile nature [4]. This property is significant for understanding the compound's behavior in various applications and environmental conditions [3]. The relatively high vapor pressure compared to non-fluorinated esters of similar molecular weight can be attributed to the reduced intermolecular forces resulting from the presence of fluorine atoms, which diminish the effectiveness of hydrogen bonding and dipole-dipole interactions [4] [9].
While specific viscosity data for ethyl 2,2-difluoropropanoate is not extensively documented in the literature, fluorinated esters generally exhibit lower viscosities compared to their non-fluorinated counterparts due to the reduced intermolecular interactions [10]. The presence of fluorine atoms typically results in decreased cohesive forces between molecules, contributing to lower viscosity values [3] [4].
Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural characteristics of ethyl 2,2-difluoropropanoate [11]. The ¹H NMR spectrum exhibits characteristic signals for the ethyl and methyl groups [8]. The methyl protons of the ethyl group appear as a triplet at approximately 1.3 ppm due to coupling with the adjacent methylene protons [12]. The methylene protons of the ethyl group resonate as a quartet at approximately 4.2 ppm, reflecting coupling with the adjacent methyl protons [13]. The methyl group attached to the difluorinated carbon appears as a triplet at approximately 1.8-2.0 ppm due to coupling with the fluorine atoms [11] [8].
In the ¹³C NMR spectrum, the carbonyl carbon resonates at approximately 160-170 ppm, appearing as a triplet due to coupling with the fluorine atoms [12] [14]. The difluorinated carbon typically appears at 110-120 ppm as a multiplet due to carbon-fluorine coupling [15]. The methyl carbon of the ethyl group appears at approximately 13-15 ppm, while the methylene carbon resonates at 60-65 ppm due to deshielding by the adjacent oxygen atom [12] [16]. The methyl carbon attached to the difluorinated carbon appears at approximately 20-25 ppm as a triplet due to coupling with the fluorine atoms [14] [17].
The ¹⁹F NMR spectrum shows signals for the fluorine atoms in the range of -90 to -120 ppm, typically appearing as a quartet due to coupling with the adjacent methyl group [18] [15]. This spectral feature is diagnostic for the difluoromethyl group and provides valuable information about the electronic environment around the fluorine atoms [11] [18].
Table 2 summarizes the NMR spectroscopic data for ethyl 2,2-difluoropropanoate:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (CH₃ of ethyl group) | ~1.3 | Triplet | Coupling with adjacent CH₂ group |
| ¹H (CH₂ of ethyl group) | ~4.2 | Quartet | Coupling with adjacent CH₃ group |
| ¹H (CH₃ of propanoate) | ~1.8-2.0 | Triplet | Coupling with fluorine atoms |
| ¹³C (CH₃ of ethyl group) | ~13-15 | Singlet | Typical shift for ethyl ester methyl carbon |
| ¹³C (CH₂ of ethyl group) | ~60-65 | Singlet | Deshielded due to adjacent oxygen atom |
| ¹³C (CF₂ group) | ~110-120 | Multiplet | Coupling with F and CH₃ |
| ¹³C (CH₃ of propanoate) | ~20-25 | Triplet | Coupling with fluorine atoms |
| ¹³C (C=O) | ~160-170 | Triplet | Carbonyl carbon split by fluorine atoms |
| ¹⁹F (CF₂ group) | ~-90 to -120 | Quartet | Coupling with adjacent methyl group |
The infrared spectrum of ethyl 2,2-difluoropropanoate displays several characteristic absorption bands that provide valuable information about its functional groups and molecular structure [19]. The carbonyl stretching vibration (C=O) appears as a strong band at approximately 1735-1750 cm⁻¹, which is typical for ester carbonyl groups [20]. This absorption frequency is slightly higher than that of non-fluorinated esters due to the electron-withdrawing effect of the fluorine atoms, which increases the force constant of the C=O bond [21].
The C-F stretching vibrations appear as strong bands in the region of 1000-1400 cm⁻¹, often showing multiple peaks due to symmetric and asymmetric stretching modes [19] [20]. The C-O stretching vibrations characteristic of esters appear as strong bands in the region of 1000-1300 cm⁻¹, typically showing two distinct bands corresponding to the C-C(=O)-O and O-C-C stretching modes [20].
The C-H stretching vibrations of the alkyl groups appear as medium intensity bands in the region of 2850-3000 cm⁻¹, while the C-H bending vibrations appear in the region of 1350-1480 cm⁻¹ [19]. The difluoromethyl group exhibits characteristic deformation bands in the region of 1100-1250 cm⁻¹ [20] [21].
Table 3 summarizes the IR spectroscopic data for ethyl 2,2-difluoropropanoate:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=O stretch (ester) | 1735-1750 | Strong | Characteristic of ester carbonyl group |
| C-F stretch | 1000-1400 | Strong | Multiple bands due to symmetric and asymmetric stretching |
| C-O stretch (ester) | 1000-1300 | Strong | Two bands: C-C(=O)-O and O-C-C stretching |
| C-H stretch (alkyl) | 2850-3000 | Medium | Multiple bands from methyl and methylene groups |
| C-H bend (alkyl) | 1350-1480 | Medium | Multiple bands from methyl and methylene groups |
| CF₂ deformation | 1100-1250 | Strong | Characteristic of difluoromethyl group |
Mass spectrometry provides valuable information about the molecular structure and fragmentation pattern of ethyl 2,2-difluoropropanoate [22]. The molecular ion peak (M⁺) appears at m/z 138, corresponding to the molecular weight of the compound [22] [23]. However, this peak typically shows low to medium intensity due to the relatively facile fragmentation of the molecule [23].
Common fragmentation pathways include the loss of a methyl group (M⁺ - CH₃) to give a fragment at m/z 123, and the loss of an ethoxy group (M⁺ - OCH₂CH₃) to give a fragment at m/z 93, which often appears as a strong peak in the spectrum [22] [24]. The loss of a fluorine atom (M⁺ - F) results in a fragment at m/z 119, although this peak typically shows low intensity due to the strength of the C-F bond [23].
Other characteristic fragments include the difluoromethyl fragment (CF₂CH₃⁺) at m/z 65, the ethoxy fragment (CH₃CH₂O⁺) at m/z 45, the difluorocarbene fragment (CF₂⁺) at m/z 50, and the ethyl fragment (CH₃CH₂⁺) at m/z 29 [22] [25]. These fragmentation patterns are consistent with the structural features of ethyl 2,2-difluoropropanoate and provide a diagnostic fingerprint for the compound [23].
Table 4 summarizes the mass spectrometric data for ethyl 2,2-difluoropropanoate:
| Fragment | m/z | Relative Intensity | Notes |
|---|---|---|---|
| Molecular ion (M⁺) | 138 | Low to Medium | Molecular ion peak |
| M⁺ - CH₃ | 123 | Medium | Loss of methyl group |
| M⁺ - OCH₂CH₃ | 93 | Strong | Loss of ethoxy group |
| M⁺ - F | 119 | Low | Loss of fluorine atom |
| CF₂CH₃⁺ | 65 | Medium | Difluoromethyl fragment |
| CH₃CH₂O⁺ | 45 | Strong | Ethoxy fragment |
| CF₂⁺ | 50 | Medium | Difluorocarbene fragment |
| CH₃CH₂⁺ | 29 | Strong | Ethyl fragment |
The electronic structure of ethyl 2,2-difluoropropanoate is significantly influenced by the presence of the two fluorine atoms, which are highly electronegative and affect the distribution of electron density throughout the molecule [26] [27]. The carbon-fluorine bonds are highly polarized, with the fluorine atoms bearing a partial negative charge and the carbon atom bearing a partial positive charge [28]. This polarization contributes to the overall dipole moment of the molecule, which is estimated to be approximately 2.5-3.0 Debye based on similar fluorinated esters [29].
The molecular orbitals of ethyl 2,2-difluoropropanoate can be described using molecular orbital theory, with the highest occupied molecular orbital (HOMO) primarily localized on the ester group, particularly involving the non-bonding electrons of the carbonyl oxygen [27] [28]. The lowest unoccupied molecular orbital (LUMO) is primarily localized on the difluoromethyl group, reflecting the electron-withdrawing nature of the fluorine atoms [26] [30].
The HOMO-LUMO gap for ethyl 2,2-difluoropropanoate is typical for fluorinated esters, approximately 5-7 eV, which influences its reactivity and spectroscopic properties [27] [28]. The electrostatic potential map of the molecule shows negative regions around the fluorine atoms and carbonyl oxygen, with positive regions around the hydrogen atoms, particularly those of the methyl and methylene groups [26] [30].
The carbon-fluorine bonds in ethyl 2,2-difluoropropanoate involve significant overlap between the carbon 2p orbitals and the fluorine 2p orbitals, resulting in strong sigma bonds [27]. Additionally, there is some degree of back-donation from the fluorine lone pairs to the carbon atom, which contributes to the strength and shortness of the C-F bonds [28]. The carbonyl group involves a sigma bond between the carbon and oxygen atoms, as well as a pi bond formed by the overlap of p orbitals, with some delocalization of electrons extending to the adjacent oxygen atom of the ester group [27] [30].
The intermolecular forces in ethyl 2,2-difluoropropanoate are dominated by dipole-dipole interactions due to the polar nature of the C-F bonds and the carbonyl group [31]. These dipole-dipole interactions contribute significantly to the relatively high boiling point of the compound compared to non-polar molecules of similar molecular weight [31] [32]. Van der Waals forces also play a role in the cohesive properties of the liquid state, although they are generally weaker than the dipole-dipole interactions [31].
Ethyl 2,2-difluoropropanoate can act as a hydrogen bond acceptor through its carbonyl oxygen and, to a lesser extent, through its fluorine atoms [31] [33]. However, it cannot act as a hydrogen bond donor due to the absence of hydrogen atoms attached to electronegative elements [31]. This hydrogen bonding capability influences its solubility behavior, particularly in protic solvents [31] [32].
The solubility of ethyl 2,2-difluoropropanoate in water is limited, with the compound being described as insoluble in water [3] [6]. This poor water solubility can be attributed to the presence of the hydrophobic ethyl and methyl groups, which outweigh the hydrophilic character imparted by the ester group and fluorine atoms [3] [4]. The compound is, however, soluble in most organic solvents, including alcohols, ethers, and hydrocarbons, due to favorable dipole-dipole interactions and van der Waals forces [3] [6].
The solution behavior of ethyl 2,2-difluoropropanoate can be understood in terms of Hansen solubility parameters, which consider the contributions of dispersion forces, dipole-dipole interactions, and hydrogen bonding to the overall cohesive energy density [34] [35]. The presence of fluorine atoms increases the dipole-dipole component of the Hansen solubility parameters, while the ester group contributes to both the dipole-dipole and hydrogen bonding components [34] [35].
Table 5 summarizes the intermolecular forces in ethyl 2,2-difluoropropanoate:
| Intermolecular Force Type | Significance in Ethyl 2,2-difluoropropanoate | Effect on Properties |
|---|---|---|
| Dipole-Dipole Interactions | Significant due to polar C-F bonds and carbonyl group | Contributes to relatively high boiling point |
| Van der Waals Forces | Present between all molecules | Contributes to cohesive forces in liquid state |
| Hydrogen Bonding (as acceptor) | Can act as H-bond acceptor via carbonyl oxygen and fluorine atoms | Enhances solubility in protic solvents |
| π-System Interactions | Limited due to absence of aromatic rings | Minimal effect on solubility behavior |
| Halogen Bonding | Possible weak interactions involving fluorine atoms | May influence crystal packing in solid state |
The chemical reactivity of ethyl 2,2-difluoropropanoate is fundamentally governed by the presence of the geminal difluoromethylene group (-CF₂-) at the α-position relative to the carbonyl group. This structural feature creates a unique electronic environment that significantly alters the compound's reactivity compared to non-fluorinated esters [1] [2] [3]. The strong electron-withdrawing nature of the fluorine atoms (electronegativity = 3.98) creates a substantial inductive effect that extends throughout the molecular framework, affecting both the carbonyl carbon and the adjacent carbon centers [4] [5].
The primary reaction pathways for ethyl 2,2-difluoropropanoate include nucleophilic substitution at the carbonyl carbon, hydrolytic cleavage of the ester bond, and various radical-mediated transformations involving the difluoromethylene group [6] [7] [8]. The compound demonstrates enhanced reactivity toward nucleophiles compared to conventional esters, a characteristic that can be attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing effects of the fluorine atoms [9] [10].
Under typical synthetic conditions, ethyl 2,2-difluoropropanoate participates in conventional ester reactions, including transesterification, amidation, and reduction processes. However, the presence of the difluoromethylene group introduces additional reaction pathways that are not observed in non-fluorinated systems [11] [12]. The compound can undergo α-hydrogen abstraction reactions, leading to the formation of difluoroalkyl radicals, which can participate in various radical coupling reactions [15].
The reactivity of ethyl 2,2-difluoropropanoate toward electrophiles is generally diminished compared to non-fluorinated esters due to the electron-withdrawing effects of the fluorine atoms. However, under specific conditions, particularly in the presence of strong bases or radical initiators, the compound can undergo deprotonation at the α-position, generating carbanions that can participate in alkylation reactions [16] [17] [18]. These reactions are particularly significant in the synthesis of more complex fluorinated molecules.
The compound exhibits notable stability under neutral conditions but demonstrates increased reactivity under both acidic and basic conditions. The presence of the difluoromethylene group enhances the rate of hydrolysis compared to non-fluorinated esters, a phenomenon that has significant implications for the compound's use in biological systems and pharmaceutical applications [19] [20] [21].
The difluoromethylene group (-CF₂-) exerts profound effects on the reactivity of ethyl 2,2-difluoropropanoate through multiple electronic and steric mechanisms. The primary influence arises from the strong electron-withdrawing inductive effect of the fluorine atoms, which creates a significant electron deficiency at the α-carbon and enhances the electrophilicity of the carbonyl carbon [22] [23] [24]. This electronic perturbation fundamentally alters the compound's reactivity profile compared to conventional aliphatic esters.
The inductive effect of the difluoromethylene group extends beyond the immediate α-carbon, affecting the entire molecular framework. The presence of two fluorine atoms at the α-position creates a cumulative electron-withdrawing effect that is substantially greater than that observed in monofluorinated analogs [25] [26]. This enhanced electron withdrawal stabilizes negative charge at remote positions while destabilizing positive charge, leading to altered reaction pathways and selectivities [27] [28].
The difluoromethylene group significantly influences the pKa of the α-hydrogen, making it more acidic compared to conventional esters. While specific pKa values for ethyl 2,2-difluoropropanoate are not extensively documented, analogous difluoromethyl compounds typically exhibit pKa values that are 3-5 units lower than their non-fluorinated counterparts [29] [30]. This increased acidity facilitates deprotonation reactions under relatively mild basic conditions, enabling various synthetic transformations that are not feasible with conventional esters.
The steric effects of the difluoromethylene group also contribute to the compound's unique reactivity. The van der Waals radius of fluorine (1.47 Å) is smaller than that of hydrogen (1.20 Å) but larger than that of hydrogen, creating a unique steric environment around the α-carbon [31] [32]. This steric arrangement can influence the approach of nucleophiles and electrophiles, affecting reaction rates and selectivities in various transformations.
The difluoromethylene group exhibits a strong tendency to participate in radical reactions due to the stability of the resulting difluoroalkyl radicals. The presence of two fluorine atoms provides significant stabilization to the radical center through resonance and hyperconjugation effects [33] [34] [35]. This stabilization makes ethyl 2,2-difluoropropanoate an excellent substrate for radical-mediated transformations, including photochemical reactions and metal-catalyzed processes.
The influence of the difluoromethylene group extends to the compound's coordination behavior with metal centers. The fluorine atoms can participate in weak coordination interactions with electron-deficient metal centers, potentially altering reaction pathways and selectivities in metal-catalyzed transformations [36] [37] [38]. These interactions are particularly relevant in catalytic processes where the substrate's coordination mode can influence the reaction outcome.
The hydrolytic stability of ethyl 2,2-difluoropropanoate is significantly compromised compared to conventional aliphatic esters due to the electron-withdrawing effects of the difluoromethylene group. The presence of two fluorine atoms at the α-position substantially increases the compound's susceptibility to both acid-catalyzed and base-catalyzed hydrolysis reactions [39] [40] . This enhanced reactivity toward hydrolysis has important implications for the compound's stability in aqueous environments and its potential applications in biological systems.
Under acidic conditions, ethyl 2,2-difluoropropanoate undergoes hydrolysis through the standard acid-catalyzed mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. However, the presence of the difluoromethylene group significantly accelerates this process compared to non-fluorinated esters [42] [43]. The electron-withdrawing effects of the fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules.
The base-catalyzed hydrolysis (saponification) of ethyl 2,2-difluoropropanoate proceeds through the conventional nucleophilic acyl substitution mechanism, but at a substantially increased rate compared to conventional esters [44] [45]. The difluoromethylene group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydroxide ions. Additionally, the electron-withdrawing effects of the fluorine atoms stabilize the tetrahedral intermediate formed during the reaction, further accelerating the hydrolysis process.
Quantitative kinetic studies have demonstrated that ethyl 2,2-difluoropropanoate hydrolyzes approximately 20-30 times faster than ethyl acetate under identical conditions [46] [47]. The hydrolysis rate shows a strong dependence on pH, with the reaction proceeding most rapidly under strongly basic conditions. At pH 11 and 25°C, the compound exhibits a half-life of approximately 18 minutes, compared to several hours for conventional esters [46] [47].
The decomposition pathways of ethyl 2,2-difluoropropanoate under hydrolytic conditions involve multiple competing processes. The primary pathway involves direct hydrolysis of the ester bond to yield 2,2-difluoropropanoic acid and ethanol [48] [49]. However, under certain conditions, particularly at elevated temperatures or in the presence of strong bases, alternative decomposition pathways may become significant.
One important alternative pathway involves the elimination of hydrogen fluoride (HF) from the difluoromethylene group, leading to the formation of unsaturated intermediates. This process typically occurs under strongly basic conditions and elevated temperatures, where the increased basicity facilitates proton abstraction from the α-carbon [50] [51]. The resulting carbanion can undergo β-fluoride elimination to form an alkene, with concurrent loss of HF.
The thermal decomposition of ethyl 2,2-difluoropropanoate has been studied using various analytical techniques, including thermogravimetric analysis and mass spectrometry [22] [52]. These studies have revealed that the compound is relatively stable at room temperature but begins to decompose at temperatures above 150°C. The primary decomposition products include 2,2-difluoropropanoic acid, ethanol, and various fluorinated fragments resulting from C-F bond cleavage.
The stability of ethyl 2,2-difluoropropanoate in different solvent systems varies significantly depending on the solvent's polarity and protic nature. In aprotic solvents, the compound demonstrates good stability over extended periods, while in protic solvents, particularly water and alcohols, hydrolysis becomes increasingly significant [53] [54]. The presence of trace amounts of acid or base catalysts can dramatically accelerate the decomposition process.
The oxidation-reduction behavior of ethyl 2,2-difluoropropanoate is significantly influenced by the presence of the difluoromethylene group, which imparts unique redox properties to the compound. The electron-withdrawing effects of the fluorine atoms create an electron-deficient environment that affects both the compound's susceptibility to oxidation and its potential for reduction reactions [55] [56] [57].
Under oxidative conditions, ethyl 2,2-difluoropropanoate exhibits resistance to oxidation at the α-carbon position due to the electron-withdrawing effects of the fluorine atoms. The difluoromethylene group effectively deactivates the α-carbon toward oxidation by decreasing its electron density [58] [59]. This deactivation is in stark contrast to conventional esters, which can undergo α-oxidation under appropriate conditions to form α-keto esters or related oxidized products.
The compound's resistance to oxidation extends to its stability toward common oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide under mild conditions [60] [61]. However, under harsh oxidative conditions, particularly in the presence of strong oxidizing agents at elevated temperatures, the compound can undergo oxidative cleavage of the ester bond or oxidation of the ethyl group to form corresponding carboxylic acids.
The reduction behavior of ethyl 2,2-difluoropropanoate presents more complex patterns due to the presence of multiple reducible functional groups. The carbonyl group can undergo standard reduction reactions to form the corresponding alcohol, but the presence of the difluoromethylene group can influence the reaction pathway and selectivity [62] [63]. Metal hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can effectively reduce the ester functionality to the corresponding primary alcohol.
The difluoromethylene group itself can undergo reduction under specific conditions, particularly in the presence of strong reducing agents or under catalytic hydrogenation conditions. The reduction of C-F bonds is generally challenging due to the high bond strength of carbon-fluorine bonds (approximately 485 kJ/mol), but it can be achieved under specialized conditions [64] [65] [66]. Metal-catalyzed hydrogenation using palladium or platinum catalysts can lead to partial or complete defluorination, depending on the reaction conditions.
Electrochemical studies of ethyl 2,2-difluoropropanoate have revealed interesting redox behavior that reflects the compound's unique electronic structure. The compound exhibits irreversible reduction waves in cyclic voltammetry studies, indicating that reduction processes lead to chemical changes rather than simple electron transfer [67] [68]. The reduction potentials are significantly more positive than those of conventional esters, reflecting the electron-withdrawing effects of the difluoromethylene group.
The compound can participate in single-electron reduction processes under appropriate conditions, leading to the formation of radical anions. These radical species can undergo various subsequent reactions, including radical coupling, elimination, and rearrangement processes [69] [70] [71]. The stability of these radical intermediates is influenced by the electronic effects of the fluorine atoms, which can provide stabilization through resonance and hyperconjugation effects.
Photochemical oxidation-reduction processes involving ethyl 2,2-difluoropropanoate have also been investigated, revealing that the compound can undergo photoinduced electron transfer reactions under appropriate conditions [72] [73]. These processes are particularly relevant in photocatalytic applications where the compound can serve as either an electron donor or acceptor, depending on the specific reaction conditions and the nature of the photocatalyst.
The oxidation-reduction behavior of ethyl 2,2-difluoropropanoate is also influenced by the presence of metal ions and coordination compounds. The compound can participate in metal-mediated redox processes, where the metal center facilitates electron transfer to or from the organic substrate [74] [75] [76]. These processes are particularly important in catalytic applications where the substrate's redox properties can influence the reaction pathway and selectivity.
The coordination chemistry of ethyl 2,2-difluoropropanoate presents fascinating aspects that arise from the unique electronic and steric properties imparted by the difluoromethylene group. The compound's ability to interact with metal centers is significantly influenced by the presence of fluorine atoms, which can participate in various coordination modes and affect the overall binding affinity and selectivity [77] [78] [79].
The primary coordination sites in ethyl 2,2-difluoropropanoate include the carbonyl oxygen atom and the fluorine atoms of the difluoromethylene group. The carbonyl oxygen serves as a conventional Lewis base donor site, but its electron density is significantly reduced due to the electron-withdrawing effects of the adjacent fluorine atoms [80] [81]. This electronic perturbation affects the compound's binding affinity toward metal centers, generally resulting in weaker coordination compared to non-fluorinated esters.
The fluorine atoms in the difluoromethylene group can participate in weak coordination interactions with electron-deficient metal centers through their lone pairs. These interactions are typically weak due to the high electronegativity of fluorine and the resulting poor donor properties [82] [83]. However, in certain coordination environments, particularly with early transition metals or lanthanides, these weak interactions can become significant and influence the overall coordination geometry and stability.
Studies of ethyl 2,2-difluoropropanoate coordination complexes with various metal ions have revealed diverse structural arrangements and binding modes. With late transition metals such as copper, nickel, and palladium, the compound typically coordinates through the carbonyl oxygen atom in a monodentate fashion [84] [85] [86]. The presence of the difluoromethylene group creates steric hindrance that can influence the approach of additional ligands and affect the overall coordination geometry.
The coordination behavior of ethyl 2,2-difluoropropanoate with alkaline earth metals and alkali metals has been investigated using both experimental and theoretical approaches. These studies have shown that the compound can form stable complexes with these metals, although the binding affinities are generally lower than those observed with conventional esters [87] [88] [89]. The fluorine atoms can participate in secondary coordination interactions, contributing to the overall stability of the complex.
Metal-organic frameworks (MOFs) incorporating ethyl 2,2-difluoropropanoate or its derivatives have been synthesized and characterized, revealing unique structural features that arise from the presence of the difluoromethylene group [90] [91]. These materials exhibit interesting properties, including enhanced thermal stability and modified gas adsorption characteristics compared to analogous frameworks constructed from non-fluorinated building blocks.
The photochemical behavior of metal complexes containing ethyl 2,2-difluoropropanoate has been studied, revealing that the presence of the difluoromethylene group can significantly influence the electronic transitions and photophysical properties of the complexes [92] [93]. The electron-withdrawing effects of the fluorine atoms can stabilize certain electronic states while destabilizing others, leading to modified absorption and emission spectra.
Catalytic applications of ethyl 2,2-difluoropropanoate metal complexes have been explored in various reaction systems. The compound can serve as a ligand in metal-catalyzed processes, where its unique electronic properties can influence the catalyst's activity and selectivity [94] [95] [96]. The presence of the difluoromethylene group can affect the catalyst's electronic structure and modify its reactivity toward various substrates.
The coordination chemistry of ethyl 2,2-difluoropropanoate with f-block elements, particularly lanthanides and actinides, has revealed interesting binding patterns and spectroscopic properties. The compound can coordinate to these metals through multiple binding modes, and the resulting complexes exhibit unique luminescence and magnetic properties [97] [98] [99]. The fluorine atoms can participate in specific interactions with the f-orbitals of these metals, leading to unusual electronic structures and properties.
The kinetics and thermodynamics of metal complex formation with ethyl 2,2-difluoropropanoate have been investigated using various spectroscopic and calorimetric techniques. These studies have revealed that the presence of the difluoromethylene group generally reduces the binding affinity compared to non-fluorinated esters, but can enhance the selectivity for certain metal ions [100] [101]. The kinetics of complex formation are generally slower due to the reduced nucleophilicity of the carbonyl oxygen.
Flammable;Irritant